REACTION_CXSMILES
|
CC1C=CN=CC=1C1C=CC=C2C=1C=NN2.I[C:18]1[C:19]([O:24][CH3:25])=[N:20][CH:21]=[N:22][CH:23]=1.[CH3:26][O:27][C:28]1[CH:33]=[C:32]([N+:34]([O-:36])=[O:35])[CH:31]=[CH:30][C:29]=1B1OC(C)(C)C(C)(C)O1.CC1(C)C(C)(C)OB(C2C=CC([N+]([O-])=O)=CC=2C)O1>CN(C=O)C>[CH3:25][O:24][C:19]1[C:18]([C:29]2[CH:30]=[CH:31][C:32]([N+:34]([O-:36])=[O:35])=[CH:33][C:28]=2[O:27][CH3:26])=[CH:23][N:22]=[CH:21][N:20]=1
|
Name
|
Intermediate 1C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=NC=C1)C1=C2C=NNC2=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C(=NC=NC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)[N+](=O)[O-])B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Intermediate 30B was prepared by the procedure
|
Type
|
CUSTOM
|
Details
|
prepared by the procedure
|
Type
|
CUSTOM
|
Details
|
was obtained as a gummy yellow solid
|
Type
|
CUSTOM
|
Details
|
purified by reverse phase preparative HPLC (PHENOMENEX® Luna 30×100 mm column with a linear gradient of Solvent A (10% methanol/90% water with 0.1% TFA) and Solvent B (90% methanol/10% water with 0.1% TFA) over 12 min
|
Duration
|
12 min
|
Type
|
WASH
|
Details
|
was washed with methanol
|
Type
|
WASH
|
Details
|
the product was then eluted off with 15 mL of 2 M ammonia in methanol
|
Type
|
CUSTOM
|
Details
|
Evaporation of the collected eluent
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=NC=C1C1=C(C=C(C=C1)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 mg | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |